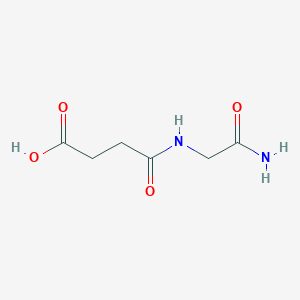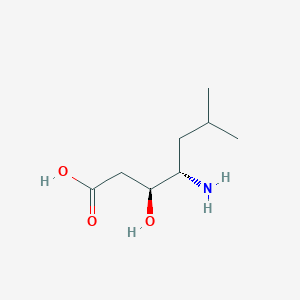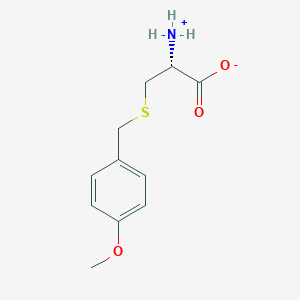
Pht-val-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pht-val-OH, also known as Phthaloyl-L-Valine, is a chemical compound with the molecular formula C13H13NO4. It is a derivative of phthalic acid with a valine amino acid group attached to it. This compound has gained significant attention due to its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
Pht-val-OH, also known as Phthaloyl-L-Valine, is a chemical compound that plays a significant role in the synthesis of pharmaceutical products . It primarily interacts with other chemicals to form specific bonds, which are essential for the production of peptides .
Mode of Action
The mechanism of action of this compound involves its ability to react with other chemicals and form specific bonds . These bonds are crucial for the synthesis of pharmaceutical products. Another field where this compound is applicable is in the production of peptides .
Biochemical Pathways
It’s known that the compound plays a significant role in the synthesis of pharmaceutical products and peptides
Pharmacokinetics
The compound’s significant role in the synthesis of pharmaceutical products suggests that it may have notable pharmacokinetic properties
Result of Action
The result of this compound’s action is the formation of specific bonds that are essential for the synthesis of pharmaceutical products and peptides . This suggests that the compound has a significant impact at the molecular level, contributing to the production of these substances.
Action Environment
Given its role in the synthesis of pharmaceutical products and peptides, it can be inferred that factors such as temperature, ph, and the presence of other chemicals could potentially influence its action
Biochemical Analysis
Biochemical Properties
It is known that Pht-val-OH is a compound used in experimental research
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is unclear how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is a lack of information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
There is also a lack of information on any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is a lack of information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pht-val-OH can be synthesized from phthalic anhydride and L-valine. The synthesis involves the dehydrative condensation of phthalic anhydride with L-valine under high temperatures . Another method involves the N-alkylation of phthalimides with alcohols under Mitsunobu conditions or with alkyl halides using potassium phthalimide (Gabriel Synthesis) .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The use of microwave irradiation presents noteworthy advantages over conventional heating, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
Pht-val-OH undergoes various chemical reactions, including:
Oxidation: Using reagents like KMnO4, OsO4, and CrO3/Py.
Reduction: Using reagents like H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.
Substitution: N-alkylation using alkyl halides and cesium carbonate as the base in anhydrous N,N-dimethylformamide.
Common Reagents and Conditions
Common reagents include potassium phthalimide, alkyl halides, cesium carbonate, and various oxidizing and reducing agents . The reactions are typically carried out under controlled temperatures and specific solvent conditions to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phthalic acid derivatives, while reduction reactions may produce phthalimide derivatives .
Scientific Research Applications
Pht-val-OH has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and peptide synthesis.
Biology: Studied for its potential therapeutic applications, including its role in drug development.
Medicine: Investigated for its potential use in treating various medical conditions.
Industry: Utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pht-val-OH include:
Phthalic Acid: The parent compound from which this compound is derived.
Valine: The amino acid component of this compound.
Phthalimide: A related compound used in the synthesis of this compound.
Uniqueness
This compound is unique due to its combination of a phthalic acid derivative with an amino acid, providing it with distinct chemical and biological properties. This uniqueness makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7(2)10(13(17)18)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7,10H,1-2H3,(H,17,18)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIPGCXIZVZSEC-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6306-54-3 |
Source


|
| Record name | 6306-54-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Benzylsulfanyl-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B554621.png)
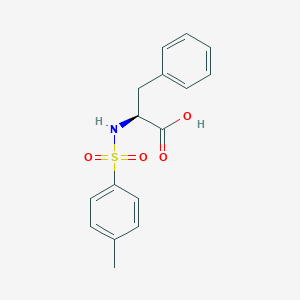
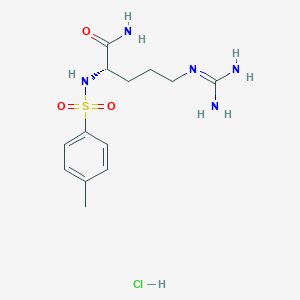
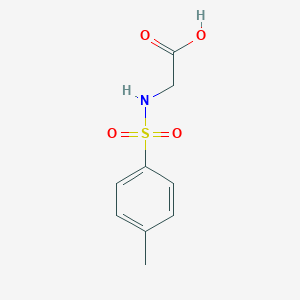
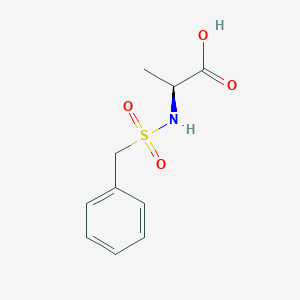
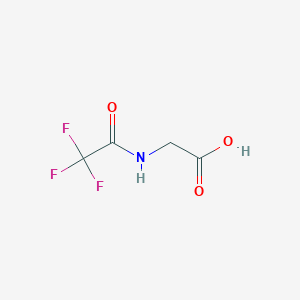
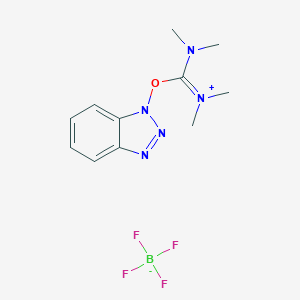

![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)
